3,5-Bis-trifluoromethyl-pyrazole-1-carboxylic acid tert-butyl ester
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Overview
Description
3,5-Bis-trifluoromethyl-pyrazole-1-carboxylic acid tert-butyl ester is a chemical compound characterized by its trifluoromethyl groups and pyrazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis-trifluoromethyl-pyrazole-1-carboxylic acid tert-butyl ester typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is formed through a condensation reaction between hydrazine and a β-diketone or β-ketoester.
Introduction of Trifluoromethyl Groups: Trifluoromethyl groups are introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Esterification: The carboxylic acid group is converted to its tert-butyl ester using tert-butanol in the presence of a catalyst such as sulfuric acid or a coupling reagent like DCC (Dicyclohexylcarbodiimide).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.
Chemical Reactions Analysis
Types of Reactions: 3,5-Bis-trifluoromethyl-pyrazole-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often involving halogenated compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and tetrahydrofuran.
Substitution: Halogenated compounds, polar aprotic solvents like DMF (Dimethylformamide), and elevated temperatures.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or alcohols.
Reduction: Alcohols or amines.
Substitution: Halogenated pyrazoles or other substituted pyrazoles.
Scientific Research Applications
3,5-Bis-trifluoromethyl-pyrazole-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, including inflammation and infections.
Industry: The compound is used in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3,5-Bis-trifluoromethyl-pyrazole-1-carboxylic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
3,5-Bis-trifluoromethyl-pyrazole-1-carboxylic acid tert-butyl ester is compared with other similar compounds, such as:
Pyrazole derivatives: These compounds share the pyrazole ring but may have different substituents, leading to varying biological activities.
Trifluoromethyl compounds: These compounds contain trifluoromethyl groups but may lack the pyrazole ring, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its combination of the pyrazole ring and trifluoromethyl groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
1414958-98-7 |
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Molecular Formula |
C10H10F6N2O2 |
Molecular Weight |
304.19 g/mol |
IUPAC Name |
tert-butyl 3,5-bis(trifluoromethyl)pyrazole-1-carboxylate |
InChI |
InChI=1S/C10H10F6N2O2/c1-8(2,3)20-7(19)18-6(10(14,15)16)4-5(17-18)9(11,12)13/h4H,1-3H3 |
InChI Key |
HAVGXTCGXGRERV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=CC(=N1)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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